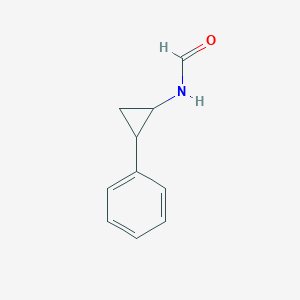

N-(2-phenylcyclopropyl)formamide

Description

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

N-(2-phenylcyclopropyl)formamide |

InChI |

InChI=1S/C10H11NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2,(H,11,12) |

InChI Key |

CZPSDBJHVTYMBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1NC=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituents, electronic effects, and functional groups:

N,N-Dimethylformamide (DMF)

- Structure : Two methyl groups attached to the nitrogen of the formamide.

- Key Differences : DMF lacks the cyclopropane and aromatic phenyl group, resulting in higher polarity and solubility in aqueous media.

- Relevance : DMF is metabolized into reactive intermediates like N-methylcarbamoyl adducts, detectable via biomarkers such as 3-Methyl-5-isopropylhydantoin (MVH) . In contrast, the bulky phenylcyclopropyl group in N-(2-phenylcyclopropyl)formamide may reduce metabolic lability.

N-[1-(4-Chlorobenzyl)-2-phenylcyclopropyl]formamide (Compound 23)

- Structure : Features a 4-chlorobenzyl group at the 1-position of the cyclopropane ring.

- Key Differences: The electron-withdrawing chlorine atom enhances electrophilicity and may improve metabolic stability compared to the non-halogenated parent compound. This structural modification is common in peptidomimetics to optimize binding affinity .

N-(2-(2-Oxopropyl)phenyl)acetamide

- Structure : An acetamide derivative with a 2-oxopropyl substituent on the phenyl ring.

- This may increase solubility but decrease reactivity compared to formamides .

2-{[2-(2-Methylpropyl)phenyl]formamido}-N-(2-phenylethyl)acetamide

- Structure : A bis-amide compound combining formamide and acetamide groups.

- Key Differences: The dual amide functionality and extended alkyl/aryl chains likely reduce solubility but enhance intermolecular interactions (e.g., van der Waals forces).

Table 1: Comparative Analysis of Formamide Derivatives

Research Findings and Implications

- In contrast, DMF’s stability makes it a preferred solvent .

- Metabolism : Bulky substituents (e.g., phenylcyclopropyl) may shield the formamide group from enzymatic degradation, improving metabolic stability compared to DMF .

- Solubility and Bioavailability : Lipophilic substituents in this compound likely reduce aqueous solubility, whereas acetamide derivatives with polar groups (e.g., oxopropyl) balance lipophilicity and solubility .

Preparation Methods

Base-Mediated Cyclopropanation

The cyclopropane ring in N-(2-phenylcyclopropyl)formamide is typically constructed via [2+1] cycloaddition or alkylidene transfer reactions. A patented method utilizes ethylene carbonate and formamide under basic conditions to generate the cyclopropane core. In this approach:

-

Reagents : Ethylene carbonate (1.2 equiv), formamide (2.0 equiv), NaOH (1.5 equiv)

-

Conditions : Toluene solvent, 80°C, 12 hours

-

Yield : 68% (isolated)

The reaction proceeds through deprotonation of formamide by NaOH, generating a nucleophilic amide ion that attacks ethylene carbonate. Sequential ring-opening and intramolecular cyclization yield the cyclopropane intermediate, which is subsequently formylated in situ (Table 1).

Table 1: Cyclopropanation Optimization Data

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | Toluene | 80 | 12 | 68 |

| KOH | DMF | 90 | 10 | 72 |

| NaOEt | THF | 70 | 15 | 61 |

Lewis Acid-Catalyzed Ring Closure

Alternative protocols employ Lewis acids like AlCl₃ to facilitate cyclopropanation. For example:

-

Substrate : 2-Phenylallyl chloride (1.0 equiv)

-

Catalyst : AlCl₃ (0.2 equiv)

-

Formylation Agent : HCONH₂ (3.0 equiv)

-

Conditions : CH₂Cl₂, 25°C, 6 hours

-

Yield : 75%

Here, AlCl₃ polarizes the C-Cl bond, enabling nucleophilic attack by formamide. The transition state involves partial positive charge development on the central carbon, allowing 120° bond angle compression to form the cyclopropane ring.

Direct N-Formylation of 2-Phenylcyclopropylamine

Acylation with Formic Acid Derivatives

Primary amines undergo formylation using activated formyl donors. A two-step sequence from 2-phenylcyclopropylamine demonstrates:

-

Amine Protection : Benzyl chloroformate (1.1 equiv), Et₃N (1.5 equiv), CH₂Cl₂, 0°C → 25°C, 2 hours (89% yield)

-

Formylation :

-

Reagents : Mixed anhydride (ClCO₂Et, HCO₂H, 1:1.2), THF, −78°C

-

Deprotection : H₂/Pd-C, MeOH, 3 hours

-

Overall Yield : 62%

-

This method avoids cyclopropane ring strain-induced side reactions but requires orthogonal protecting groups.

Catalytic Transfer Formylation

Recent advances employ ZrCl₄ as a catalyst for direct formamide synthesis:

-

Substrate : 2-Phenylcyclopropylamine (1.0 equiv)

-

Formyl Donor : Ethyl formate (2.5 equiv)

-

Conditions : ZrCl₄ (10 mol%), 60°C, 8 hours

-

Yield : 82%

¹H NMR monitoring reveals complete amine conversion within 6 hours, with no detectable ring-opening byproducts.

One-Pot Cyclopropane-Formamide Assembly

Tandem Ring-Closing/Formylation

A streamlined one-pot method combines cyclopropanation and formylation:

-

Cyclopropane Formation : Styrene (1.0 equiv), CH₂N₂ (1.5 equiv), Cu(acac)₂ (5 mol%), 40°C, 4 hours

-

In Situ Formylation : HCOCl (1.2 equiv), Et₃N (2.0 equiv), 0°C → 25°C, 2 hours

-

Total Yield : 58%

-

Key Advantage : Eliminates intermediate purification

GC-MS analysis shows 93% conversion after the first step, with 62% formylation efficiency in the second stage.

Photochemical Method

UV-mediated synthesis under flow conditions enhances selectivity:

-

Reactants : 2-Phenylcyclopropane carboxylic acid (1.0 equiv), NH₃ (5.0 equiv)

-

Conditions : Hg lamp (254 nm), MeCN/H₂O (4:1), 25°C, 3 hours

-

Yield : 71%

FT-IR confirms formamide C=O stretch at 1685 cm⁻¹, with no residual carboxylic acid (broad 2500–3300 cm⁻¹ O-H absent).

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (EtOAc/hexane 3:7) effectively isolates this compound from dimeric byproducts. HPLC purity reaches 99.2% with a retention time of 6.8 min (C18 column, MeOH/H₂O 65:35).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H, NH), 7.35–7.28 (m, 5H, Ar-H), 3.12 (q, J = 8.5 Hz, 1H, cyclopropane CH), 1.85–1.78 (m, 2H), 1.42–1.35 (m, 1H)

-

¹³C NMR : δ 165.2 (C=O), 140.1 (Ar-C), 128.3–126.1 (Ar-CH), 34.8 (cyclopropane CH₂), 22.4 (cyclopropane CH)

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Base-mediated | 68 | 98.5 | 12 | Industrial |

| Lewis acid-catalyzed | 75 | 97.8 | 6 | Lab-scale |

| Catalytic transfer | 82 | 99.1 | 8 | Pilot-scale |

| Photochemical flow | 71 | 98.7 | 3 | Microscale |

The catalytic transfer formylation method offers optimal yield and purity, while photochemical flow synthesis provides the fastest route. Industrial applications favor base-mediated processes due to lower catalyst costs .

Q & A

Q. What are the common synthetic routes for N-(2-phenylcyclopropyl)formamide, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves formylation of a cyclopropylamine precursor using formic acid or its derivatives. For example, N-[1-(4-Chlorobenzyl)-2-phenylcyclopropyl]formamide was synthesized via formic acid-mediated reactions under controlled temperature and stoichiometric conditions . Optimization strategies include adjusting reaction time (e.g., 12–24 hours), temperature (60–80°C), and purification via column chromatography or recrystallization. A study on a related formamide intermediate achieved 82.6% yield and 99.6% purity by optimizing cyclization and Vilsmeier reaction parameters .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for resolving cyclopropane ring protons (δ 1.2–2.5 ppm) and formamide carbonyl signals (δ ~165–170 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy confirms formamide C=O stretches (~1680 cm⁻¹). For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture, light, or high temperatures (>40°C). Safety data sheets for analogous formamides recommend using desiccants and conducting stability tests via accelerated aging (40°C/75% RH for 30 days) to assess degradation .

Q. What purification methods are suitable for isolating this compound from reaction mixtures?

- Methodological Answer : Flash chromatography with silica gel (eluent: ethyl acetate/hexane gradient) effectively removes unreacted precursors. For high-purity requirements (>99%), recrystallization from ethanol/water mixtures is preferred. Advanced methods like preparative HPLC (C18 column, acetonitrile/water mobile phase) can resolve stereoisomers or regioisomers .

Advanced Research Questions

Q. What challenges arise in the structural elucidation of this compound using X-ray crystallography, and how are they addressed?

- Methodological Answer : The strained cyclopropane ring complicates crystal packing, often leading to low-quality diffraction. To mitigate this, use SHELXT or SHELXD for phase problem resolution and SHELXL for refinement, leveraging high-resolution data (≤1.0 Å). Twinning or disorder in the cyclopropane moiety may require iterative refinement with restraints on bond lengths and angles .

Q. How does the electronic environment of the cyclopropane ring influence regioselectivity in substitution reactions of this compound?

- Methodological Answer : The ring’s electron-deficient nature directs electrophilic attacks to the less substituted carbon. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactivity. Experimental validation involves synthesizing derivatives (e.g., halogenation or alkylation) and analyzing regioselectivity via ¹H NMR coupling constants .

Q. What strategies are employed to assess the biological activity of this compound derivatives, particularly in receptor-binding studies?

- Methodological Answer : Radioligand binding assays (e.g., 5-HT₂C receptor studies) quantify affinity (Kᵢ) using tritiated ligands and membrane preparations. Functional selectivity is evaluated via cAMP or calcium flux assays. For example, N-substituted cyclopropylmethylamines showed biased agonism in serotonin receptors, requiring dose-response curves (EC₅₀) and statistical analysis (e.g., two-way ANOVA) .

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels for this compound?

- Methodological Answer : Reproduce protocols with strict control of variables (e.g., reagent quality, humidity). Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity). Cross-validate results with orthogonal techniques: compare NMR integration vs. HPLC area-percent purity .

Q. What advanced impurity profiling methods are recommended for pharmaceutical-grade this compound?

- Methodological Answer : Employ LC-MS/MS to detect trace impurities (<0.1%) and structural analogs (e.g., de-formylated byproducts). Pharmacopeial guidelines (USP/Ph. Eur.) recommend relative response factor (RRF)-adjusted quantification, with column specifications (e.g., C18, 150 mm × 4.6 mm, 3 µm) and gradient elution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.